molecular formula C16H16INO2 B3670448 2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide

2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide

Cat. No.: B3670448
M. Wt: 381.21 g/mol
InChI Key: OOBKBJKOXYVERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups and an acetamide group attached to an iodophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide typically involves the following steps:

    Formation of 3,5-dimethylphenoxyacetic acid: This can be achieved by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to acetamide: The 3,5-dimethylphenoxyacetic acid is then converted to its corresponding acetamide using reagents like thionyl chloride followed by ammonia.

    Iodination: The final step involves the iodination of the acetamide derivative using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the iodophenyl moiety, potentially converting the iodine to a hydrogen atom or other substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the iodine site, where the iodine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized phenolic compounds.

    Reduction: The major product would be the deiodinated acetamide derivative.

    Substitution: Depending on the nucleophile, products can vary widely, including azides, thiols, or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of phenoxy and iodophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include its use as a scaffold for the development of new pharmaceuticals. The presence of both phenoxy and iodophenyl groups can impart unique pharmacological properties, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the iodophenyl group can participate in halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)-N-phenylacetamide: Lacks the iodine substituent, which can significantly alter its reactivity and biological activity.

    2-(3,5-dimethylphenoxy)-N-(4-iodophenyl)acetamide: The position of the iodine atom is different, which can affect its chemical and biological properties.

    2-(3,5-dimethylphenoxy)-N-(2-bromophenyl)acetamide: Substitution of iodine with bromine can lead to different reactivity and interactions.

Uniqueness

The presence of both 3,5-dimethylphenoxy and 2-iodophenyl groups in 2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide makes it unique. The iodine atom can participate in specific interactions such as halogen bonding, which is not possible with other halogens like bromine or chlorine. This uniqueness can be exploited in designing compounds with specific properties or activities.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c1-11-7-12(2)9-13(8-11)20-10-16(19)18-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBKBJKOXYVERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3,5-dimethylphenoxy)-N-(2-iodophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.